Lutetium acetate hydrate

Description

Role as a Key Precursor in Advanced Synthetic Chemistry

The primary role of lutetium acetate (B1210297) hydrate (B1144303) in the laboratory is as a high-purity precursor for creating more complex lutetium-based materials. sigmaaldrich.com Its solubility in water and polar solvents makes it an ideal starting reagent for various wet-chemical synthesis routes. sigmaaldrich.com

Researchers utilize lutetium acetate hydrate to produce a range of functional materials, including:

Lutetium Oxides (Lu₂O₃): This compound is an important raw material for laser crystals and has specialized uses in ceramics, glass, and phosphors. wikipedia.org Lutetium acetate can be transformed into the corresponding sesquioxide through calcination (heat treatment). researchgate.net

Lutetium Fluorides (LuF₃): It serves as a precursor in the synthesis of lutetium fluoride (B91410) nanoparticles. wikipedia.orgcsic.es For instance, research has shown that using this compound as the lutetium source in a solvothermal synthesis can produce rhombus-like LuF₃ nanoparticles. csic.es

Lutetium Phosphates (LuPO₄): The reaction of lutetium acetate with phosphoric acid yields lutetium phosphate (B84403), a compound explored for applications such as neutron detectors. sigmaaldrich.comwikipedia.org

Garnets and Other Complex Oxides: Lutetium acetate is employed in sol-gel synthesis methods to create complex oxides like lutetium aluminum garnet (Lu₃Al₅O₁₂, LuAG) and lutetium hafnate (Lu₄Hf₃O₁₂), which are investigated for their scintillation and luminescence properties. researchgate.netosti.gov

The choice of the acetate salt over other precursors, like nitrates, can be critical. For example, in some sol-gel processes, acetate-based precursors have been found to be more compatible for depositing uniform thin layers on substrates. osti.gov

Overview of Academic Research Trajectories for the Compound

Academic research involving this compound is predominantly focused on materials science and nanotechnology. A significant trajectory is the development of luminescent materials and scintillators. researchgate.netosti.gov Lutetium-based hosts are desirable due to their high density and stability, making them efficient for applications in medical imaging (like Positron Emission Tomography, PET) and radiation detection. samaterials.comosti.gov this compound serves as a convenient starting point for doping these host materials with other rare earth ions (like Europium or Terbium) to tune their optical properties. researchgate.net

Another major research avenue is the synthesis of nanoparticles with controlled morphology. csic.es Studies have demonstrated that the choice of the lutetium precursor (acetate vs. nitrate) directly influences the shape of the resulting nanoparticles, highlighting the nuanced control chemists can exert over material properties at the nanoscale. csic.es Research also explores the use of lutetium acetate in creating novel high-density materials; for example, lutetium tantalate (LuTaO₄), derived from lutetium precursors, is one of the densest known white materials and is used in X-ray phosphors. samaterials.com

The overarching trend in research is the use of this compound as a reliable and high-purity component in bottom-up synthesis strategies to fabricate advanced materials with precisely tailored properties for optical, medical, and electronic applications. sigmaaldrich.comalfa-chemistry.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | Lu(C₂H₃O₂)₃ · xH₂O | sigmaaldrich.comprochemonline.com |

| Anhydrous Molecular Weight | 352.10 g/mol | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 18779-08-3 | prochemonline.comwikipedia.org |

| Appearance | White solid, powder, or crystals | prochemonline.comwikipedia.orgsigmaaldrich.com |

| Solubility | Soluble in water | prochemonline.comwikipedia.org |

| Key Characteristic | Hygroscopic (absorbs moisture from air) | sigmaaldrich.comaemree.com |

Table 2: this compound as a Precursor in Synthesis

| Synthesized Material | Synthesis Method | Application Area | Source(s) |

| Lutetium Fluoride (LuF₃) | Reaction with Ammonium (B1175870) Fluoride; Solvothermal Synthesis | Optical Coatings, Nanoparticles | wikipedia.orgcsic.es |

| Lutetium Phosphate (LuPO₄) | Reaction with Phosphoric Acid | Neutron Detectors, Luminescent Nanoparticles | sigmaaldrich.comwikipedia.org |

| Lutetium Oxide (Lu₂O₃) | Calcination | Laser Crystals, Ceramics, Phosphors | wikipedia.orgresearchgate.netwikipedia.org |

| Lutetium Aluminum Garnet (LuAG) | Sol-Gel Synthesis | Scintillators, Luminescent Materials | osti.gov |

| Lutetium Hafnate (Lu₄Hf₃O₁₂) | Acetate-Citrate Gel Combustion | Phosphor Nanopowders | researchgate.net |

Structure

2D Structure

Properties

Molecular Formula |

C6H14LuO7 |

|---|---|

Molecular Weight |

373.14 g/mol |

IUPAC Name |

acetic acid;lutetium;hydrate |

InChI |

InChI=1S/3C2H4O2.Lu.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |

InChI Key |

PEIMWIHSDHXBPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Lu] |

Origin of Product |

United States |

Synthetic Methodologies for Lutetium Acetate Hydrate and Its Derivatives

Homogeneous Precipitation Techniques for Nanoparticle Synthesis

Homogeneous precipitation is a versatile method for synthesizing nanoparticles with controlled size and morphology. This technique involves the slow and uniform generation of a precipitating agent within a solution, leading to controlled nucleation and growth of particles. For lutetium-containing nanoparticles, lutetium acetate (B1210297) hydrate (B1144303) is often the precursor of choice due to its solubility in polar solvents. sigmaaldrich.com

The choice of solvent and the fine-tuning of reaction parameters are critical in directing the outcome of nanoparticle synthesis. The solvent system not only dissolves the precursor but also influences nucleation and growth kinetics, ultimately determining the final particle size and distribution.

Key parameters that govern the synthesis process include:

Solvent Type: The polarity and viscosity of the solvent affect precursor solubility and diffusion rates. While water is a common solvent, organic solvents like ethylene (B1197577) glycol and its derivatives can be used to modify surface energy and prevent particle agglomeration, often resulting in smaller, more uniform nanoparticles. ut.ac.ir

Precursor Concentration: Higher concentrations can lead to faster nucleation rates and the formation of smaller particles, but may also increase the likelihood of uncontrolled aggregation. nih.gov

Temperature: Temperature affects both the solubility of the precursor and the kinetics of the precipitation reaction. Higher temperatures generally accelerate the reaction but can lead to larger particle sizes if not carefully controlled.

pH: The pH of the solution is a dominant factor, especially in aqueous systems. For rare earth elements, precipitation is highly dependent on pH, with hydroxides or salts forming as the pH is increased. mdpi.comosti.gov Staged precipitation by carefully controlling pH allows for the separation and formation of specific phases. osti.gov

Stirring Rate: Adequate mixing ensures a uniform distribution of reactants and prevents localized areas of high supersaturation, promoting the formation of homogeneous nanoparticles. osti.gov

| Parameter | Influence on Nanoparticle Synthesis | General Outcome |

|---|---|---|

| Solvent System | Affects precursor solubility, surface energy, and particle growth. Organic solvents can act as capping agents. ut.ac.ir | Organic solvents (e.g., glycols) tend to produce smaller, less agglomerated particles compared to aqueous systems. ut.ac.ir |

| Precursor Concentration | Influences the degree of supersaturation and the rate of nucleation. nih.gov | Higher initial concentration can lead to a higher nucleation rate and potentially smaller particles, but risks agglomeration. nih.gov |

| Temperature | Controls reaction kinetics and precursor solubility. | Increased temperature generally accelerates particle growth, potentially leading to larger crystals. |

| pH | Determines the chemical species in solution and the point of precipitation for hydroxides or salts. osti.gov | Gradual increase in pH is used to control the onset of precipitation and fractionate different rare earth elements. osti.gov |

The formation of nanoparticles via precipitation is a multi-step process that evolves over time. The mechanism generally follows the LaMer-Dinegar model, which includes three main stages:

Nucleation: A rapid increase in the concentration of the solute species leads to a state of supersaturation. Once a critical supersaturation level is reached, primary nuclei form spontaneously. This is often a very fast process.

Growth: Following nucleation, the existing nuclei grow by consuming solute from the solution. During this stage, the particle size increases while the number of particles remains relatively constant.

Agglomeration/Ostwald Ripening: As the reaction proceeds and the concentration of the solute drops, smaller, less stable particles may redissolve and deposit onto larger, more stable particles. This process, known as Ostwald ripening, can lead to a broader particle size distribution if not controlled.

In systems using metal acetates, the initial species in solution are solvated metal cations and acetate anions. As a precipitating agent (e.g., a base) is slowly generated or added, intermediate species such as metal hydroxides or basic salts begin to form, which then act as the building blocks for the final nanoparticle structure.

Precursor Chemistry for Lutetium-Containing Oxides and Orthophosphates

Lutetium acetate hydrate is a valuable and highly pure precursor for producing other essential lutetium compounds, particularly oxides and orthophosphates, which have applications in ceramics, lasers, and scintillators. sigmaaldrich.comprochemonline.com

Lutetium Oxide (Lu₂O₃): Lutetium oxide can be synthesized through the thermal decomposition of this compound. americanelements.comamericanelements.com Heating the acetate in the presence of air causes the organic portion to burn off and the lutetium to oxidize, yielding the stable oxide. This method is advantageous for producing high-purity oxides. The process generally occurs readily at elevated temperatures (e.g., 150°C or higher). prochemonline.comwikipedia.org

Lutetium Orthophosphate (LuPO₄): Lutetium orthophosphate can be prepared by reacting an aqueous solution of lutetium acetate with phosphoric acid. wikipedia.org This precipitation reaction directly yields the insoluble phosphate (B84403) salt. The resulting LuPO₄ nanoparticles often exhibit luminescent properties, making them useful for applications like neutron detectors. sigmaaldrich.comwikipedia.org

Lutetium Fluoride (B91410) (LuF₃): Similarly, lutetium fluoride can be synthesized by reacting lutetium acetate with a fluoride source, such as ammonium (B1175870) fluoride, in solution. wikipedia.org This reaction provides a straightforward route to LuF₃, a material used in optical coatings. sigmaaldrich.com

| Precursor | Target Compound | Required Reagent(s) | Reaction Type |

|---|---|---|---|

| This compound | Lutetium(III) Oxide (Lu₂O₃) | Heat, Air (Oxygen) | Thermal Decomposition americanelements.comamericanelements.com |

| This compound | Lutetium Orthophosphate (LuPO₄) | Phosphoric Acid (H₃PO₄) | Precipitation wikipedia.org |

| This compound | Lutetium(III) Fluoride (LuF₃) | Ammonium Fluoride (NH₄F) | Precipitation wikipedia.org |

Derivatization Strategies for Coordination Complexes

The acetate ligands in this compound can be substituted by other ligands to form a wide variety of coordination complexes. nih.gov Lutetium(III) is a hard Lewis acid and typically forms complexes with oxygen- and nitrogen-donating ligands. These derivatization reactions are fundamental to developing new materials and radiopharmaceuticals. nih.govwikipedia.org

The synthesis of new coordination complexes often involves dissolving lutetium acetate in a suitable solvent and introducing a new ligand. The reaction can be driven by the formation of a more thermodynamically stable complex. For example, polydentate amino-carboxylate ligands, such as DOTA, are used to chelate Lu³⁺ ions with high stability, a critical feature for applications in targeted radionuclide therapy. nih.gov Other examples include reactions with nitrogen-containing ligands like terpyridine in acetonitrile (B52724) to form complexes such as [Lu(terpy)(NO₃)₃]. wikipedia.org The fundamental chemistry of lutetium allows for the formation of complexes with various coordination geometries, influenced by the size and denticity of the incoming ligand. nih.gov

Advanced Structural Characterization and Spectroscopic Investigations of Lutetium Acetate Hydrate Systems

Single Crystal X-ray Diffraction Studies of Lutetium(III) Coordination Polymers and Chelates

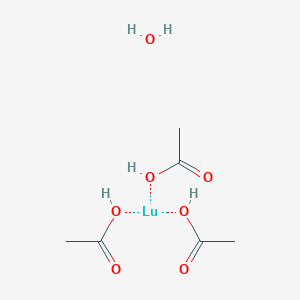

The Lu³⁺ ion, being the smallest of the lanthanide ions, exhibits flexible and often high coordination numbers, which are highly dependent on the nature of the ligands and the crystalline environment. In lutetium acetate (B1210297) hydrate (B1144303) systems, the acetate anion can adopt various coordination modes (e.g., monodentate, bidentate chelating, bridging), leading to a diversity of structural motifs from simple hydrates to complex coordination polymers. diva-portal.org, smolecule.com

In some structures, the lutetium(III) ion is found in a distorted octahedral coordination geometry, bound to oxygen atoms from both acetate ligands and water molecules. sigmaaldrich.com However, higher coordination numbers are more common. For instance, in dimeric and polymeric anhydrous anionic lutetium acetate complexes, crystallographic analysis reveals multiple metal-acetate coordination modes. diva-portal.org, nih.gov In more complex chelates and polymers, the coordination polyhedron around the Lu(III) center is often an eight- or nine-coordinate geometry. A common geometry for eight-coordinate lanthanide ions, including lutetium, is the twisted square antiprism (D₄d symmetry). frontiersin.org, researchgate.net In nine-coordinate complexes, such as the lutetium chelate of DOTA which features acetate arms, the Lu(III) ion can adopt a square antiprismatic arrangement with a coordinated water molecule in a capping position. capes.gov.br, researchgate.net

| Compound/System | Coordination Number | Coordination Geometry |

| Lutetium(III) acetate hydrate | 6 | Distorted Octahedral sigmaaldrich.com |

| [Lu₂(OAc)₈]²⁻ (dimeric) | Multiple modes | - diva-portal.org, nih.gov |

| Dy₂(Lₒₑₜ)₂(OAc)₄ (isostructural with Lu analogue) | 8 | Twisted Square Antiprism (SAPR) frontiersin.org |

| Na[Lu(DOTA)(H₂O)] | 9 | Capped Square Antiprism capes.gov.br |

| [Lu(Dhbdc)₁.₅(H₂O)₄]n (polymer) | - | - researchgate.net |

Table 1: Examples of Coordination Geometries in Lutetium(III) Acetate and Related Complexes.

In a series of lanthanide acetate-chloride hydrates with the formula [M(CH₃COO)₂(H₂O)₃]Cl, where M spans from Cerium to Lutetium, three water molecules are directly part of the primary coordination sphere. mdpi.com In other systems, like Na[Lu(DOTA)(H₂O)]·4H₂O, one water molecule is directly coordinated, while four others are present as water of hydration within the crystal lattice. capes.gov.br The presence of both coordinated and lattice water molecules is crucial for forming extensive hydrogen-bonding networks that link adjacent polymeric chains or complex units, thereby constructing a stable three-dimensional supramolecular architecture. researchgate.net The interaction between coordinated water and the lanthanide ion is a dynamic process, and its study is essential for understanding ligand exchange mechanisms in solution. rsc.org

Studies on lanthanide acetate-chloride hydrates, such as [M(CH₃COO)₂(H₂O)₃]Cl, show they are isomorphous across the series from Ce to Lu. mdpi.com Similarly, a study on anhydrous anionic lanthanide acetates produced by reaction with an ionic liquid identified two distinct isostructural series: a polymeric form for lighter lanthanides and a dimeric form, [Ln₂(OAc)₈]²⁻, for the heaviest lanthanides from Dysprosium to Lutetium. diva-portal.org, nih.gov Another investigation into dinuclear lanthanide complexes with a tripodal oxygen ligand and acetate bridges found that the resulting compounds for Dy, Tb, Ho, and Gd were crystallographically isostructural, implying the lutetium analogue would adopt the same structure. frontiersin.org, frontiersin.org The primary difference across such an isostructural series is the systematic decrease in metal-ligand bond lengths, a direct consequence of the lanthanide contraction. mdpi.com

Solution-Phase Structural Dynamics via Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray diffraction provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamic processes of complexes in solution. mdpi.com, researchgate.net For lutetium(III) complexes, which are diamagnetic, NMR studies provide sharp signals, making them ideal for detailed kinetic and structural analysis and for use as diamagnetic analogues for paramagnetic lanthanide systems. researchgate.net

In solution, lutetium(III) chelate complexes containing acetate groups can exist as multiple isomers that interconvert on the NMR timescale. Variable-temperature NMR experiments allow for the characterization of these dynamic processes. capes.gov.br

A detailed study of the Na[Lu(DOTA)(H₂O)] complex in aqueous solution revealed the presence of two primary isomers in a 10:1 ratio at low temperatures. capes.gov.br, researchgate.net The variable-temperature ¹³C NMR spectra indicated two distinct dynamic exchange processes:

Enantiomerization: A process that exchanges enantiomeric pairs for both the major and minor isomers. This involves conformational changes in the macrocyclic ring and the rotation of the acetate arms.

Isomerization: The direct interconversion between the major and minor isomers.

Complete line-shape analysis of the NMR spectra allowed for the quantitative determination of the activation energies for these processes. The enantiomerization was found to be the slower process with a higher activation energy compared to the isomerization between the two forms. capes.gov.br

| Dynamic Process | Activation Free Energy (ΔG‡) |

| Enantiomerization | 65.9 ± 1.2 kJ mol⁻¹ |

| Isomerization (Major ⇌ Minor) | 62.7 ± 2.0 kJ mol⁻¹ |

| Isomerization (Minor ⇌ Major) | 58.7 ± 2.1 kJ mol⁻¹ |

Table 2: Activation Energies for Dynamic Processes in Lu-DOTA Complex as Determined by ¹³C NMR Line-Shape Analysis. capes.gov.br

Ligand exchange kinetics, the study of the rate at which ligands enter and leave the coordination sphere of a metal ion, is fundamental to understanding the reactivity of coordination complexes. solubilityofthings.com PMR (Proton Magnetic Resonance) studies on lutetium complexes, such as lutetium EDTA, have been used to investigate the lability of coordinative bonds and the mechanisms of ligand exchange. scispace.com

In the lutetium EDTA complex, the metal-nitrogen bonds were found to be inert on the NMR timescale (having long lifetimes), while the metal-oxygen bonds of the acetate groups were labile. scispace.com The exchange of the entire ligand with free EDTA in solution can be monitored by line-shape analysis. Such studies on related lanthanide complexes have shown that the exchange can be catalyzed by factors such as pH (hydroxide ions). scispace.com The mechanism of ligand exchange in polydentate complexes often proceeds through intermediates where the incoming ligand is partially coordinated while the leaving ligand is partially dissociated. scielo.org.za For lanthanide aqua ions, the rate of water exchange is a critical parameter, with smaller ions like Lu³⁺ generally exhibiting slower exchange rates in simple aqueous solutions due to a more compact hydration shell. rsc.org Dissociation kinetics for robust chelates like Lu-HCHXOITAPA have been shown to proceed via spontaneous and proton-assisted pathways. researchgate.net

Vibrational and Electronic Spectroscopic Probes

Spectroscopic techniques are indispensable for elucidating the intricate structural and electronic properties of lutetium acetate hydrate systems. Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides direct insight into the coordination environment of the acetate ligands around the lutetium(III) ion. Concurrently, electronic spectroscopy, including luminescence and fluorescence studies, probes the electronic transitions within the complex, offering valuable information on energy transfer processes and the influence of the metal center on the ligand's photophysical properties.

Infrared (IR) Spectroscopic Signatures for Ligand Coordination

Infrared (IR) spectroscopy is a powerful, non-destructive method used to determine the coordination mode of the carboxylate group of the acetate ligand to the metal center. The key to this analysis lies in the vibrational frequencies of the carboxylate group (COO⁻), specifically the asymmetric (νₐₛ) and symmetric (νₛ) stretching modes. The frequency separation between these two bands, denoted as Δν (Δν = νₐₛ(COO⁻) - νₛ(COO⁻)), serves as a reliable diagnostic criterion. aelsindia.com

The coordination of the acetate ion to a metal can occur in several ways, including unidentate, bidentate (chelating), and bridging modes. researchgate.net Each of these coordination geometries results in a characteristic Δν value, which differs from that of the free, ionic acetate ion. For the free acetate ion (e.g., in sodium acetate), the νₐₛ(COO⁻) and νₛ(COO⁻) bands appear around 1578 cm⁻¹ and 1430 cm⁻¹, respectively, leading to a Δν of approximately 148 cm⁻¹. aelsindia.com

Unidentate Coordination: When the acetate ligand binds to the lutetium ion through only one of its oxygen atoms, the C=O double bond character of the other oxygen atom increases. This leads to a significant increase in the νₐₛ(COO⁻) frequency and a decrease in the νₛ(COO⁻) frequency, resulting in a large Δν value, typically much greater than that of the ionic form.

Bidentate Coordination: In this mode, both oxygen atoms of the acetate ligand coordinate to the same metal ion.

Chelating Bidentate: This coordination tends to decrease the separation Δν compared to the ionic form.

Bridging Bidentate: When the acetate ligand bridges two metal ions, the Δν value is generally similar to or slightly larger than the ionic value.

Studies on a range of metal acetates, including those of the rare earths, have established these correlations. cdnsciencepub.com Research on rare earth acetates indicates that the coordination between the acetate and the metal ion does not vary significantly across the lanthanide series. cdnsciencepub.com For hydrated lutetium acetate, analysis of the IR spectra suggests a complex coordination environment, often involving bridging or bidentate acetate groups, which is consistent with the formation of polymeric structures. cdnsciencepub.comsrs.gov The presence of water molecules, confirmed by broad absorption bands in the O-H stretching region (~3400 cm⁻¹), also influences the coordination sphere. redalyc.org In the case of tetrahydrated lutetium acetate, thermal analysis combined with spectroscopy indicates that the water molecules are bound in at least two different ways, suggesting both coordinated and lattice water. cdnsciencepub.com

| Coordination Mode | νₐₛ(COO⁻) (cm⁻¹) | νₛ(COO⁻) (cm⁻¹) | Separation Δν (cm⁻¹) | Reference |

|---|---|---|---|---|

| Ionic (Free Acetate) | ~1578 | ~1430 | ~148 | aelsindia.com |

| Unidentate | >1650 | <1400 | >250 | aelsindia.comcdnsciencepub.com |

| Bidentate (Chelating) | ~1540-1560 | ~1415-1440 | <150 | researchgate.netnih.gov |

| Bidentate (Bridging) | ~1570-1610 | ~1415-1425 | ~155-185 | researchgate.netcdnsciencepub.com |

Luminescence Studies of Lutetium-Doped Systems and Ligand-Centered Fluorescence

Luminescence spectroscopy provides insights into the electronic structure and excited-state dynamics of materials. The lutetium(III) ion itself is not considered luminescent in the traditional sense for f-block elements because its 4f shell is completely filled ([Xe] 4f¹⁴), precluding any f-f electronic transitions. nih.gov However, its closed-shell nature and predictable coordination chemistry make it an excellent, non-quenching host for other optically active lanthanide ions or a key component in systems exhibiting ligand-based luminescence.

Lutetium-Doped Systems: this compound often serves as a precursor for the synthesis of lutetium-based host materials, such as oxides, fluorides, or garnets, which are subsequently doped with luminescent lanthanide ions like Europium(III) or Terbium(III). mdpi.comrsc.org In these systems, the Lu³⁺ ion provides a stable, ordered crystal lattice. For instance, lutetium acetate has been used to form the shell in core-shell upconverting nanoparticles, where the lutetium-containing shell passivates the surface of the luminescent core, enhancing its emission efficiency by minimizing non-radiative decay pathways. mdpi.com The choice of lutetium as a host is advantageous due to its chemical similarity to other lanthanides, allowing for facile and homogeneous doping.

Ligand-Centered Fluorescence: While the Lu³⁺ ion does not luminesce, its coordination to an organic ligand can significantly influence the ligand's intrinsic fluorescent properties. This phenomenon, known as ligand-centered fluorescence, arises from electronic transitions within the ligand's molecular orbitals (e.g., π→π* transitions). pku.edu.cn The coordination to a heavy, diamagnetic ion like Lu³⁺ can affect the ligand's excited-state dynamics in several ways:

Rigidification: The metal-ligand bond can increase the structural rigidity of the ligand, which often reduces non-radiative decay from vibrational relaxation and enhances fluorescence quantum yields.

Heavy-Atom Effect: Although Lu³⁺ is a heavy atom, its effect on promoting intersystem crossing (the process that populates the triplet state, often quenching fluorescence) can be less pronounced than in complexes with open-shell ions, sometimes allowing strong fluorescence to persist. pku.edu.cn

Energy Level Modulation: Coordination can shift the energy levels of the ligand's frontier orbitals, resulting in a red-shift or blue-shift of the fluorescence emission bands compared to the free ligand. nih.gov

Studies on lutetium complexes with various organic ligands have demonstrated strong ligand-centered fluorescence. For example, lutetium-salen complexes show unusually high fluorescence quantum yields (up to 62%). pku.edu.cn Research on a lutetium phthalocyanine (B1677752) complex that also includes an acetate ligand ([LuL·OAc·Phen]) has detailed its molecular fluorescence spectra, showing emission characteristic of the phthalocyanine macrocycle, modulated by the central lutetium ion and the co-ligands. researchgate.net The Gd³⁺ ion, which like Lu³⁺ has no low-lying f-f energy levels, is often used as a spectroscopic model to study the intrinsic luminescence of a ligand within a complex without the complication of energy transfer to the metal. nih.gov In such systems, a red-shift in the ligand's fluorescence upon complexation is taken as clear evidence of coordination. nih.gov

| System | Type of Luminescence | Key Findings | Reference |

|---|---|---|---|

| Lu(III)-salen complexes | Ligand-Centered Fluorescence | Unusually strong fluorescence with quantum yields up to 62%. Excited states are solely dependent on the salen ligand. | pku.edu.cn |

| [LuL·OAc·Phen] (L=phthalocyanine) | Ligand-Centered Fluorescence | Exhibits fluorescence spectra characteristic of the phthalocyanine ligand, with the spectral distribution remaining constant upon excitation at different wavelengths. | researchgate.net |

| [Gd(L)₃]³⁺ (Model for Lu³⁺) | Ligand-Centered Fluorescence | Fluorescence band of the complex is significantly red-shifted (~400 nm) compared to the free ligand (~315-330 nm), indicating complex formation. | nih.gov |

| Ln³⁺-doped V-LuOF (from Lu precursor) | f-f transitions (dopant-centered) | LuOF host allows for characteristic red (Eu³⁺) and green (Tb³⁺) emissions from dopant ions. | rsc.org |

| Er/Lu Core-Shell Nanoparticles (from Lu(CH₃CO₂)₃) | Upconversion Luminescence (dopant-centered) | Lutetium shell enhances the red light emission from the erbium core by passivating surface quenchers. | mdpi.com |

Coordination Chemistry and Ligand Design Principles for Lutetium Iii Acetate Hydrate

Complexation with Polydentate Amino-Carboxylate Ligands

Due to the lack of ligand field stabilization effects, simple complexes of Lu³⁺ with monodentate ligands are kinetically labile. unife.it Consequently, multidentate chelating ligands are essential to form stable complexes. unife.it Polydentate amino-carboxylate ligands, which are broadly classified into macrocyclic and acyclic types, are paramount in the coordination chemistry of lutetium(III). unife.it These ligands form highly stable complexes, a necessity for applications in aqueous environments.

Macrocyclic Chelator Systems (e.g., DOTA and Its Derivatives)

Among the most important macrocyclic ligands for Lu³⁺ is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). unife.itnih.gov DOTA is an octadentate ligand that binds the metal ion through four nitrogen atoms of the macrocyclic ring and four oxygen atoms from the deprotonated carboxylate arms. unife.it The resulting Lu(DOTA)⁻ complex typically exhibits a nine-coordinate geometry, adopting a monocapped square antiprismatic arrangement. unife.itcapes.gov.br The ninth coordination site is occupied by a water molecule. unife.itcapes.gov.br X-ray diffraction studies of Na[Lu(DOTA)(H₂O)]·4H₂O have confirmed this structure, revealing that the metal ion sits (B43327) atop the macrocyclic cavity, rather than within it, with the pendant arms wrapping around the ion. unife.itcapes.gov.br

Derivatives of DOTA have been developed to modulate the properties of the resulting lutetium complexes. For instance, functionalizing one of the carboxylate arms for conjugation to other molecules can potentially reduce the stability of the complex by lowering its denticity. unife.it To circumvent this, derivatives like p-SCN-Bn-DOTA have been synthesized where functionalization occurs on the carbon backbone, preserving the octadentate nature and the high stability of the parent DOTA complex. unife.it Another important macrocyclic chelator is 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), a hexadentate ligand. unife.it While NOTA complexes may form more rapidly due to the smaller and more flexible ring, the lower number of donor atoms may not fully saturate the coordination sphere of Lu³⁺, potentially compromising the stability of the final complex. unife.itunirioja.es

Acyclic Ligand Architectures

Acyclic (or linear) polydentate amino-carboxylate ligands also form stable complexes with lutetium(III). A prime example is diethylenetriaminepentaacetic acid (DTPA), which is a potentially octadentate ligand. unife.it It coordinates to the metal center via three nitrogen atoms and five deprotonated oxygen atoms from its carboxylate groups. unife.it DTPA has been extensively used to chelate various metal ions, including lanthanides. unife.itmdpi.com

While acyclic chelators like DTPA generally exhibit faster complex formation kinetics compared to macrocyclic analogues, their complexes are often less kinetically inert. unife.it This difference is a critical consideration for applications requiring high in vivo stability. pdx.edunih.gov The flexibility of acyclic ligands allows them to wrap around the metal ion, but this same flexibility can also facilitate dissociation pathways that are less favorable for the more pre-organized and rigid macrocyclic ligands. unife.it

Thermodynamic Stability and Kinetic Inertness of Lutetium(III) Acetate (B1210297) Hydrate (B1144303) Complexes in Aqueous Media

The stability of lutetium(III) complexes in aqueous solution is paramount and is described by both thermodynamic stability and kinetic inertness. Thermodynamic stability is quantified by the stability constant (log K), which indicates the strength of the metal-ligand interaction at equilibrium. Kinetic inertness refers to the rate at which the complex dissociates, a crucial factor for applications where the complex must remain intact over time. pdx.edunih.gov

Macrocyclic complexes, such as Lu(DOTA)⁻, are renowned for their exceptional thermodynamic stability and kinetic inertness. unife.itnih.gov The high stability of Lu(DOTA)⁻ is reflected in its large log K value. unife.it Once formed, these complexes are remarkably resistant to dissociation. nih.govrsc.org In contrast, complexes with acyclic ligands like DTPA, while also thermodynamically stable, are generally considered less kinetically inert than their macrocyclic counterparts. unife.it This "macrocyclic effect" contributes to the superior in vivo stability of DOTA-based complexes compared to DTPA-based ones. researchgate.net The slow dissociation rates are critical, as the release of the free Lu³⁺ ion can be problematic in biological systems. unife.it

Below is a data table comparing the thermodynamic stability constants for Lu³⁺ complexes with various polydentate amino-carboxylate ligands.

| Ligand | Log K (Lu³⁺) | Reference(s) |

| DOTA | 25.4 | nih.govacs.org |

| DTPA | 22.46 | unife.it |

| NOTA | 14.8 | unife.it |

| EDTA | 19.83 | unife.it |

Note: Stability constants can vary with experimental conditions such as temperature, pH, and ionic strength. nih.govacs.org

The kinetic inertness of these complexes is often studied through acid-catalyzed dissociation experiments. For example, Ln(III)-DOTA complexes exhibit exceptional resistance to dissociation even in highly acidic conditions (e.g., 5 M HClO₄ at 90°C), with dissociation being 10²–10⁴ times slower than for many other complexes. rsc.org This highlights the profound contribution of the macrocyclic structure to kinetic stability. rsc.org

Influence of Ligand Topology, Steric, and Electronic Factors on Coordination Properties

The coordination properties of lutetium(III) complexes are significantly influenced by the ligand's characteristics, including its topology (macrocyclic vs. acyclic), steric bulk, and the electronic nature of its donor groups. nih.govjcu.edu.au

Ligand Topology: The most significant topological influence is the macrocyclic effect, which describes the enhanced stability of complexes with cyclic ligands compared to their acyclic analogues of similar denticity. researchgate.net This effect is both thermodynamic, arising from smaller unfavorable changes in entropy and enthalpy upon complexation, and kinetic, due to the higher energy barrier for the metal ion to exit the pre-organized cavity of the macrocycle. unife.it The rigidity of the macrocyclic framework in ligands like DOTA minimizes conformational changes needed for complexation and contributes to the high kinetic inertness of the resulting Lu³⁺ complex. rsc.org

Steric Factors: Steric hindrance from bulky substituents on the ligand can influence the coordination geometry and stability of the complex. jcu.edu.auresearchgate.net While bulky groups can be used to control the coordination number and prevent the formation of undesired polymeric species, excessive steric clash can also weaken the metal-ligand interaction. acs.org The size of the Lu³⁺ ion itself, being the smallest of the lanthanides due to the lanthanide contraction, dictates its preferred coordination numbers, typically 8 or 9. unife.itnih.gov The ligand must be able to accommodate this preference without introducing significant steric strain. For example, the cavity size of the DOTA macrocycle is well-suited for the ionic radius of Lu³⁺. unife.it

Electronic Factors: The electronic properties of the ligand's donor atoms and any substituents play a crucial role. nih.govacs.orgscispace.com The Lu³⁺ ion is a hard acid and prefers to coordinate with hard donor atoms like oxygen (from carboxylates) and nitrogen (from amines). unife.it The basicity of the donor groups affects the thermodynamic stability of the complex; more basic donors generally form stronger bonds. Modifying the ligand framework with electron-withdrawing or electron-donating groups can tune the electron density on the donor atoms, thereby influencing the stability and reactivity of the lutetium complex. nih.gov

Exploration of Mixed-Ligand Systems and Their Architectures

While the primary focus is often on complexes formed with a single, powerful polydentate chelator, lutetium(III) can also form mixed-ligand complexes. grafiati.comnih.gov In these systems, the Lu³⁺ ion's coordination sphere is completed by more than one type of ligand. A common example is the Lu(DOTA)⁻ complex itself, which in aqueous solution coordinates a water molecule as a secondary ligand to achieve its preferred nine-coordinate geometry. unife.itcapes.gov.br

The formation of more complex mixed-ligand systems can be driven by several factors. In some cases, a primary ligand may not fully saturate the metal's coordination sphere, leaving sites available for smaller, secondary ligands. tandfonline.com This can be observed in coordination polymers where secondary ligands, such as sulfate (B86663) or in situ generated organic molecules, bridge metal centers that are already coordinated by a primary polydentate ligand, leading to extended three-dimensional frameworks. tandfonline.com The presence of these secondary ligands can significantly alter the resulting structure, increasing the compactness of the framework and reducing symmetry compared to systems without them. tandfonline.com

The study of mixed-ligand complexes is important as it can lead to novel materials with unique structural topologies and properties. acs.orgunideb.hu For instance, the introduction of a secondary ligand can modulate the electronic and steric environment around the metal center, potentially influencing the complex's catalytic activity or photophysical properties. tandfonline.commdpi.com

Applications of Lutetium Acetate Hydrate in Advanced Materials Science and Catalysis Research

Precursor Role in High-Performance Ceramics and Specialty Glasses Research

Lutetium acetate (B1210297) hydrate (B1144303) is a preferred starting material for creating lutetium-based compounds due to its high metal purity. sigmaaldrich.com It is utilized in the synthesis of Lutetium(III) oxide (Lu₂O₃), a key component in specialty glasses and ceramics. wikipedia.org Lu₂O₃ is valued for its high density, thermal stability, and a wide band gap of 5.5 eV, making it suitable for applications in laser crystals and as a host for phosphors. wikipedia.orgsciopen.com

The use of lutetium acetate hydrate allows for precise control over the stoichiometry and homogeneity of the final ceramic or glass product. For instance, in the sol-gel process, the acetate precursor can be dissolved to create a homogenous solution that, upon heating, decomposes to form highly pure lutetium oxide. sigmaaldrich.com This method is instrumental in fabricating transparent nanoceramics and other advanced ceramic materials where uniform composition is paramount. researchgate.net Lutetium-containing materials are also explored for creating flexible and heat-resistant ceramic fibers for applications such as high-energy lasers. sciopen.com

Development of Luminescent Materials and Phosphors

This compound is extensively used in the research and development of luminescent materials, including phosphors and laser crystals. sigmaaldrich.comsigmaaldrich.com As a precursor, it provides the lutetium ions that form the host lattice for various dopants, which in turn are responsible for the material's luminescent properties. sigmaaldrich.comresearchgate.net Lutetium-based host materials, such as rare earth orthophosphates (REPO₄) and fluorides, are advantageous due to their chemical and thermal stability and their ability to minimize the quenching of excited states of dopant ions. semanticscholar.orgcsic.es

A significant application of this compound is in the synthesis of rare earth-doped lutetium orthophosphate (LuPO₄) nanoparticles, which are promising nanophosphors. semanticscholar.orgcsic.es Researchers have developed surfactant-free methods for creating uniform, ovoid-shaped Eu³⁺-doped LuPO₄ nanoparticles. semanticscholar.orgcsic.es In a typical synthesis, this compound and europium acetate are dissolved in a solvent like butylene glycol, followed by the addition of phosphoric acid (H₃PO₄). semanticscholar.orgcsic.es The solution is then aged at an elevated temperature to induce precipitation of the nanoparticles. semanticscholar.orgcsic.es

The characteristics of the resulting nanoparticles can be tuned by adjusting the synthesis parameters. Studies have shown that the particle size is dependent on the concentration of the lutetium precursor. semanticscholar.orgcsic.es The luminescence properties are optimized by controlling the doping level of the rare earth ion; for Eu³⁺:LuPO₄, the optimal doping level has been found to be 5 molar %. semanticscholar.org

| Parameter | Condition | Result |

|---|---|---|

| Lutetium Precursor | This compound (Lu(CH₃COO)₃ · xH₂O) | Formation of uniform, ovoid nanoparticles |

| Solvent | Butylene glycol (BG) | |

| Phosphorus Source | Phosphoric acid (H₃PO₄) | |

| Dopant Precursor | Europium acetate | |

| Aging Temperature | 180 °C | Crystallization of LuPO₄ |

| Aging Time | 30 minutes | Completion of nanoparticle formation |

| Lu³⁺ Concentration | 0.025 M | Long axis: 130 nm, Short axis: 62 nm |

| Optimal Eu³⁺ Doping | 5 molar % | Strong red-orange luminescence |

This compound is a key reagent in the synthesis of core-shell nanostructures designed for photon upconversion. nih.govnih.gov Upconverting nanoparticles (UCNPs) can absorb lower-energy light (like near-infrared) and emit higher-energy visible light, a property valuable in bioimaging and photodynamic therapy. nih.govamericanelements.com The efficiency of UCNPs can be significantly enhanced by creating a core-shell structure, where an inert shell made from a material like lutetium fluoride (B91410) (LuF₃) or sodium lutetium fluoride (NaLuF₄) passivates the luminescent core, reducing surface quenching effects. nih.gov

Research into interfacial energy transfer (IET) has further refined the design of these materials. nih.gov In this strategy, energy donor and acceptor ions are placed in different layers of a core-shell nanoparticle. nih.gov this compound is used to synthesize these distinct layers, allowing for precise control over the distance between the donor and acceptor ions. nih.gov Studies have demonstrated that the efficiency of energy transfer is highly dependent on this distance, with effective transfer occurring at separations of less than 1.6–2.1 nm. nih.gov This approach has been used to enable upconversion from a wider range of lanthanide ions by engineering the core-shell interfaces. nih.govacs.org

| Precursor | Synthesis Method | Resulting Morphology | Particle Dimensions |

|---|---|---|---|

| This compound | Aging at 120°C for 2 hours in ethylene (B1197577) glycol with [BMIM]BF₄ | Rhombus-like LuF₃ particles | ~180-200 nm (long axis) x ~100 nm (short axis) |

| Lutetium nitrate (B79036) hydrate | Aging at 120°C for 30 minutes in ethylene glycol with [BMIM]BF₄ | Cocoon-like LuF₃ particles | ~300 nm x ~150 nm |

| Erbium(III) acetate hydrate (core) & Lutetium(III) acetate hydrate (shell) | Thermal decomposition in oleic acid and 1-octadecene | Core-shell UCNPs | Size increases with higher lutetium concentration |

Catalytic Applications in Organic and Inorganic Synthesis

This compound serves as a precursor for various lutetium-based catalysts used in both industrial and research settings. sigmaaldrich.comamericanelements.com Lutetium compounds, particularly Lutetium(III) oxide derived from the acetate, can act as catalysts in processes like cracking, alkylation, hydrogenation, and polymerization. wikipedia.org The catalytic activity stems from the properties of the lutetium ion, which can facilitate a variety of chemical transformations.

In the field of asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule, lutetium-based catalysts are gaining attention. This compound can be used as a precursor to synthesize chiral bridged lutetium catalysts. sigmaaldrich.com These catalysts are employed in reactions like asymmetric hydroamination. The development of efficient chiral catalysts is crucial for producing optically active molecules, which are highly valuable in pharmaceuticals and fine chemicals. scu.edu.cn Chiral metal complexes, including those with lutetium, are designed with specific ligands that create a chiral environment around the metal center, enabling high enantioselectivity in chemical reactions. scu.edu.cnmdpi.com

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of industrial chemistry. whiterose.ac.ukrsc.org Lutetium-based materials, often prepared from this compound, are used as heterogeneous catalysts. sigmaaldrich.com For example, Lutetium(III) oxide (Lu₂O₃), which can be synthesized from the acetate precursor, is used in cracking and polymerization reactions. wikipedia.org The use of heterogeneous catalysts simplifies product purification and catalyst recovery, contributing to more sustainable chemical processes. rsc.org In materials science, the catalytic properties of lutetium compounds are leveraged in the synthesis of polymers and other advanced materials. wikipedia.orgamericanelements.com

Application in Thin Film Deposition Methodologies

This compound is a preferred precursor for the fabrication of thin films of lutetium-containing compounds, which are integral to optical and electronic devices. americanelements.comsigmaaldrich.com Its solubility and compatibility with other metal salts make it particularly suitable for wet-chemical deposition techniques that allow for precise control over the film's composition and uniformity at the atomic level. osti.govwikipedia.org

One of the primary methods utilizing this compound is the sol-gel process . sigmaaldrich.com This technique involves the creation of a colloidal solution (sol) that is then deposited onto a substrate. Through a subsequent heat treatment, the sol is converted into a solid gel and finally a dense ceramic coating. This compound is favored in these processes, sometimes in a modified form known as the Pechini method, because it allows for the creation of uniform thin layers. osti.govwikipedia.org For instance, it is used to synthesize well-known scintillating materials like cerium-doped lutetium silicate (B1173343) (LSO) and cerium-doped lutetium aluminum oxide (LAO). osti.gov In these syntheses, this compound is dissolved with other metal acetates or nitrates and a complexing agent to form a precursor solution, which is then applied to a substrate and heated to high temperatures to form the desired crystalline film. osti.gov

The thermal decomposition of this compound into lutetium oxide (Lu₂O₃) is a key reaction leveraged in creating these films. sciopen.com Lutetium oxide thin films are sought after for their high refractive index and excellent thermal and chemical stability, making them crucial for optical coatings and as dielectric layers in semiconductor devices. samaterials.com

Table 1: Research Findings on Thin Film Deposition Using this compound Precursor

| Target Material | Deposition Method | Precursors Used | Substrate | Heat Treatment | Resulting Phase |

|---|---|---|---|---|---|

| Lu₂SiO₅ (LSO) | Sol-Gel (Pechini Process) | Lutetium acetate, Yttrium acetate, Cerium acetate, TEOS | Alumina | 1200°C in air for 3 hours | Crystalline Lu₂SiO₅ osti.gov |

| Lu₃Al₅O₁₂ (LuAG) | Sol-Gel (Pechini Process) | Lutetium acetate, Aluminum nitrate, Cerium nitrate | Alumina | 1200°C in air for 3 hours | Crystalline Lu₃Al₅O₁₂ osti.gov |

| Y₂O₃ | Sol-Gel | Yttrium(III) acetate hydrate, 2-methoxyethanol | Si/SiO₂ | UV/Ozone or 400-500°C Annealing | Y₂O₃ Insulator Film mdpi.com |

| Lu₂O₃:Eu | Pechini Sol-Gel | LuCl₃·6H₂O, Citric acid, Ethylene glycol | - | Annealed at various temperatures | Crystalline Lu₂O₃ starts at ~400°C researchgate.net |

Note: While the table includes examples with other precursors for context on the sol-gel method, this compound is a key component in the synthesis of LSO and LuAG films.

Research into Advanced Superconductors and High-Temperature Materials

Lutetium and its compounds are investigated for their potential in high-performance applications, including high-temperature ceramics and advanced superconductors, owing to properties like high density and melting point. samaterials.comsamaterials.com this compound plays a role as a precursor in the synthesis of complex oxide ceramics that are stable at high temperatures. samaterials.combohrium.com

In the realm of high-temperature materials, lutetium acetate is used in synthesis methods like self-propagating high-temperature synthesis (SHS) to produce lutetium oxide (Lu₂O₃) nanopowders. bohrium.com These high-purity oxide powders are then used to fabricate dense, transparent ceramics with high thermal stability and durability, suitable for applications in aerospace, defense, and specialized optics. samaterials.comresearchgate.net

The field of superconductivity has seen a surge of interest in lutetium-based materials, specifically lutetium hydrides. Research into nitrogen-doped lutetium hydride has been particularly prominent, with initial reports claiming superconductivity at near-ambient temperatures and pressures. aps.orgnih.gov However, this has been a subject of significant scientific debate, with subsequent studies challenging the initial findings and the material's composition. nih.govaip.orghpstar.ac.cn The synthesis of these controversial lutetium hydrides typically involves the direct reaction of lutetium metal with hydrogen and nitrogen at high pressures and temperatures. aip.orgpnas.org While this compound is not a direct precursor for these specific hydride superconductors, it is a key component in the broader research landscape of lutetium-containing functional materials. For example, biopolymer-based sol-gel methods have been explored for synthesizing cuprate (B13416276) superconductors like LuBa₂Cu₃O₇, a process where acetate precursors could potentially be used to achieve atomic-level homogeneity. researchgate.net

Table 2: Research Findings on Lutetium-Based Superconductors

| Material System | Synthesis Method | Key Findings | Reported T_c (Critical Temperature) | Reported Pressure | Status |

|---|---|---|---|---|---|

| Nitrogen-doped Lutetium Hydride | High Pressure, High Temperature reaction of Lu metal with H₂ and N₂ | Initial report of near-ambient superconductivity. aps.org | 294 K (21°C) | 1 GPa (10 kbar) | Controversial / Retracted aip.orghpstar.ac.cn |

| Lutetium Polyhydrides (e.g., Lu₄H₂₃) | High Pressure, High Temperature synthesis in Diamond Anvil Cell | Observation of superconductivity at high pressure. arxiv.org | 71 K | 218 GPa | Published Research arxiv.org |

| Nitrogen-doped Lutetium Hydride (LuH₂ based) | High Pressure, High Temperature Solid-State Synthesis | No superconductivity observed; material identified as LuH₂. aip.orgpnas.org | N/A | up to 26.6 GPa | Published Research aip.orgpnas.org |

Radiochemistry Research Applications of Lutetium Acetate Hydrate Precursor Chemistry Focus

Synthesis and Optimization of Lutetium-177 (B1209992) Radiopharmaceutical Precursors

The synthesis of ¹⁷⁷Lu-radiopharmaceuticals is a multi-step process that begins with the production of the radionuclide, typically as [¹⁷⁷Lu]LuCl₃. This precursor is then reacted with a bifunctional chelator (BFC) that is covalently linked to a targeting molecule, such as a peptide or antibody. Lutetium acetate (B1210297) solutions are fundamental in the development and optimization of these labeling procedures, often forming the basis of the buffer systems that are critical for achieving high radiochemical yield and purity.

Methodologies for Radiolabeling Targeted Biomolecules and Peptides

The standard methodology for radiolabeling with ¹⁷⁷Lu involves the complexation of the lutetium(III) ion with a chelator conjugated to a biomolecule. The most widely used chelator for ¹⁷⁷Lu is 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The process typically involves incubating the DOTA-conjugated peptide with [¹⁷⁷Lu]LuCl₃ in a buffered solution at a specific pH and elevated temperature.

Acetate buffers are commonly employed to maintain the optimal pH range (typically 4.5-5.5) for the labeling reaction. mdpi.comuzh.chmdpi.com This pH is crucial as it facilitates the deprotonation of the carboxylic acid groups of the DOTA cage, making the lone pair of electrons on the oxygen atoms available for coordination with the Lu³⁺ ion, while preventing the formation of insoluble lutetium hydroxides at higher pH values. wipo.int

The general radiolabeling procedure is as follows:

A solution of the DOTA-conjugated peptide is prepared.

An acetate buffer (e.g., sodium acetate, ammonium (B1175870) acetate) is added to the peptide solution. mdpi.comuzh.ch

A solution of [¹⁷⁷Lu]LuCl₃, derived from an irradiated target, is added to the buffered peptide mixture.

The reaction mixture is heated (e.g., 75-100°C) for a specific duration (e.g., 15-45 minutes) to accelerate the complexation kinetics. uzh.chwipo.intnih.gov

After cooling, the final product is passed through a sterile filter.

This methodology has been successfully applied to a wide range of targeted peptides, including somatostatin (B550006) analogues (DOTA-TATE, DOTA-TOC), prostate-specific membrane antigen (PSMA) inhibitors (PSMA-617, PSMA-I&T), and fibroblast activation protein (FAP) inhibitors (FAPI-46). nih.govkns.orghpi-polimer.org

Evaluation of Radiochemical Yield and Purity Optimization Techniques

Achieving high radiochemical yield (RCY) and radiochemical purity (RCP) is paramount in radiopharmaceutical research. Several parameters are systematically optimized to ensure that virtually all the radionuclide is incorporated into the desired radiolabeled complex. Lutetium acetate, as a component of the buffer system, plays a significant role in this optimization.

Key optimization parameters include:

Precursor to Ligand Ratio: The amount of the peptide conjugate relative to the activity of ¹⁷⁷Lu is critical. Studies have focused on reducing the precursor load to minimize potential side effects and costs while maintaining high labeling efficiency. For example, the precursor load for [¹⁷⁷Lu]Lu-FAPI-46 was successfully optimized from 27.0 to 9.7 µg/GBq. kns.org

pH of Reaction Medium: The pH, controlled by the acetate buffer, directly influences the rate and efficiency of the complex formation. Optimal pH for ¹⁷⁷Lu-DOTAELA synthesis was found to be 4.5. wipo.int

Temperature and Incubation Time: Heating is often necessary for DOTA-based chelators due to their relatively slow complexation kinetics. Research has shown that for [¹⁷⁷Lu]Lu-PSMA-617, heating at 75°C for 45 minutes can yield an RCP of ≥ 95%. uzh.ch Microwave heating has also been explored to significantly reduce the required incubation time.

Additives: The addition of organic solvents like ethanol (B145695) to the acetate-buffered reaction mixture can significantly enhance the kinetics of ¹⁷⁷Lu incorporation, allowing for nearly quantitative yields even at room temperature in some cases.

The table below summarizes findings from optimization studies for various ¹⁷⁷Lu-labeled peptides.

| Radiopharmaceutical | Optimized Parameter | Finding | Reference |

| [¹⁷⁷Lu]Lu-DOTA-TOC | Precursor Load | Optimized from 11 to 10 µg/GBq | kns.org |

| [¹⁷⁷Lu]Lu-PSMA-I&T | Precursor Load | Optimized from 16.3 to 11.6 µg/GBq | kns.org |

| [¹⁷⁷Lu]Lu-FAPI-46 | Precursor Load | Optimized from 27.0 to 9.7 µg/GBq | kns.org |

| [¹⁷⁷Lu]Lu-PSMA-617 | Reaction Buffer | Ammonium acetate (pH 5.4) at 75°C for 45 min achieved RCP ≥ 95% | uzh.ch |

| [¹⁷⁷Lu]Lu-DOTAELA | pH | Optimal radiochemical yield achieved at pH 4.5 | wipo.int |

| [¹⁷⁷Lu]Lu-DOTAELA | Temperature & Time | Optimal conditions found to be 90-100°C for 40 minutes | wipo.int |

Assessment of Radiochemical Stability of Labeled Complexes in Research Conditions

The stability of the final radiolabeled complex is a critical quality attribute. The assessment involves testing the integrity of the complex over time under various conditions, such as in the final formulation and in human serum, to simulate in vivo conditions. A primary challenge to stability is radiolysis, the process by which the high-energy emissions of the radionuclide cause degradation of the radiopharmaceutical itself.

Acetate buffer concentration has been shown to influence radiolytic degradation. mdpi.com While acetate ions are weak radical scavengers, a higher concentration can help suppress the degradation of the complex. mdpi.com However, at the high activities required for therapeutic doses, radiolysis remains a significant issue, often necessitating the addition of stabilizers, also known as radioprotectants or quenchers.

Commonly used stabilizers include:

Ascorbic acid/Ascorbate

Gentisic acid

Ethanol

Methionine

Studies have demonstrated that ¹⁷⁷Lu-labeled peptides can exhibit high stability. For instance, [¹⁷⁷Lu]Lu-DOTA-[Pro¹,Tyr⁴]-bombesin was found to be stable for over a week in the final formulation, with more than 98% remaining intact in human serum after 7 days. uzh.ch Similarly, [¹⁷⁷Lu]lutetium phytate complex showed radiochemical purity above 99% even 7 days after preparation. google.com However, for other compounds like [¹⁷⁷Lu]Lu-PSMA-617, without stabilizers, the RCP can drop significantly within hours at high activity concentrations. mdpi.com The addition of quenchers is often essential to ensure the product remains within specification (typically >95% RCP) until it is administered. lcms.czresearchgate.net

The following table presents stability data for selected ¹⁷⁷Lu complexes.

| Radiopharmaceutical | Condition | Stability Result | Reference |

| [¹⁷⁷Lu]Lu-EDTMP | Final formulation (48h) | RCP > 99% | researchgate.net |

| [¹⁷⁷Lu]Lu-EDTMP | Human serum (37°C, 48h) | Stable | researchgate.net |

| [¹⁷⁷Lu]lutetium phytate | Final solution (7 days) | RCP > 99% | google.com |

| [¹⁷⁷Lu]Lu-DOTA-[Pro¹,Tyr⁴]-bombesin | Human serum (7 days) | > 98% intact | uzh.ch |

| [¹⁷⁷Lu]Lu-iPD-L1 | Human serum (24h, 37°C) | > 97% intact | uni-mainz.de |

| [¹⁷⁷Lu]Lu-PSMA-I&T | Automated synthesis product (48h) | Stable, RCP > 98% | nih.gov |

Role of Lutetium Acetate Hydrate (B1144303) in Isotope Separation and Purification Techniques for Radiopharmaceutical-Grade Lutetium-177

Radiopharmaceutical-grade ¹⁷⁷Lu is produced via two primary routes in a nuclear reactor:

Direct Route: Neutron irradiation of an enriched Lutetium-176 (¹⁷⁶Lu) target. This method produces "carrier-added" ¹⁷⁷Lu, as it contains traces of stable lutetium. researchgate.netnih.gov

Indirect Route: Neutron irradiation of an enriched Ytterbium-176 (¹⁷⁶Yb) target, which decays to ¹⁷⁷Lu. This route produces "no-carrier-added" (n.c.a.) ¹⁷⁷Lu, which has a higher specific activity and is often preferred for labeling sensitive biomolecules. researchgate.netgoogle.com

The indirect route necessitates a highly efficient chemical separation of the microscopic amounts of ¹⁷⁷Lu from the macroscopic bulk of the ytterbium target material. This separation is challenging due to the very similar chemical properties of the adjacent lanthanide elements. kns.orgresearchgate.net

Ion-exchange chromatography is the most common technique for this separation. kns.orgresearchgate.net While various eluents are used, acetate-containing solutions play a role in some separation schemes. One reported method describes the use of a chloride/acetate electrolyte solution for the selective extraction of ytterbium using a sodium-mercury amalgam in a process called cementation, followed by a final cation-exchange purification step. nih.govepo.org In this process, the acetate ions in the electrolyte help to control the complexation and electrochemical potential, facilitating the separation of ytterbium from lutetium. nih.gov

The general principle of ion-exchange separation involves loading the dissolved target solution onto a cation-exchange resin. Then, a complexing agent (eluent) is passed through the column. The eluent forms complexes with the lanthanide ions, and the subtle differences in the stability constants of the Yb-eluent and Lu-eluent complexes allow for their separation as they move through the column at different rates. Lutetium, forming a more stable complex with eluents like α-hydroxyisobutyric acid (α-HIBA), typically elutes first. lcms.cz Acetate can be a component of the buffer system that controls the pH of the eluent, which is a critical parameter for achieving sharp separation peaks.

Development of Advanced Chelating Agents for Lutetium-177 Complexation

While DOTA is the gold standard chelator for ¹⁷⁷Lu, ongoing research focuses on developing advanced chelating agents to improve labeling conditions, in vivo stability, and to create novel theranostic agents. The Lu³⁺ ion typically forms coordination complexes with coordination numbers ranging from six to nine. nih.gov An ideal chelator must satisfy this coordination sphere to form a thermodynamically stable and kinetically inert complex, preventing the release of free ¹⁷⁷Lu in the body.

Key areas of development include:

Acyclic vs. Macrocyclic Chelators: Polydentate amino-carboxylate ligands are broadly classified as acyclic (e.g., DTPA - Diethylenetriaminepentaacetic acid) or macrocyclic (e.g., DOTA). Macrocyclic chelators like DOTA generally form more kinetically inert complexes compared to acyclic chelators, which is a crucial factor for in vivo applications. However, acyclic chelators often exhibit faster labeling kinetics. mdpi.com

Optimizing the Macrocycle: Research aims to modify the DOTA scaffold to allow for lower temperature or even room temperature labeling without compromising the stability of the resulting complex.

Hybrid or Bifunctional Chelators: A significant area of innovation is the development of chelators capable of stably complexing different radionuclides for both therapy (e.g., ¹⁷⁷Lu) and diagnostic imaging (e.g., Gallium-68 or Fluorine-18). This enables a true "theranostic pair" approach with the same targeting molecule. An example is the novel chelator NO2A-AHM, which has been designed to complex both ¹⁷⁷Lu for therapy and the Al¹⁸F moiety for PET imaging. nih.govepo.org This chelator is based on a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) framework, modified to increase its flexibility and coordination number to better accommodate the Lu³⁺ ion. nih.govepo.org

The development of these advanced chelators is crucial for expanding the versatility and efficacy of ¹⁷⁷Lu-based radiopharmaceuticals, and the fundamental principles of complexation chemistry, often studied using non-radioactive lutetium salts like lutetium acetate, underpin these innovations.

Theoretical and Computational Investigations of Lutetium Acetate Hydrate Systems

Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) Studies

Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are two of the most prominent methods in quantum chemistry for studying the structure and energetics of molecules. While direct computational studies specifically targeting crystalline lutetium acetate (B1210297) hydrate (B1144303) are not extensively documented in publicly available literature, a significant body of research exists on the hydrated lutetium ion, Lu(H₂O)n³⁺, and on lanthanide-carboxylate complexes. This research provides a strong basis for understanding the fundamental interactions within lutetium acetate hydrate.

Prediction of Hydration Energies and Coordination Numbers

Theoretical studies on the hydration of the lutetium(III) ion have been instrumental in determining its coordination environment in aqueous solution. The coordination number (CN) of the Lu³⁺ ion is a subject of interest, as it tends to be lower than that of the lighter lanthanides due to the lanthanide contraction. wikipedia.org

Computational studies using methods like DFT and MP2 have been employed to calculate the structures and hydration energies of various hydrated lutetium ion species, [Ln(H₂O)h]³⁺. wikipedia.org Research has shown that at the SCS-MP2 (spin-component-scaled second-order Møller-Plesset perturbation theory) level of theory, the preferred hydration number for the heavier lanthanides, including lutetium (from Eu³⁺ to Lu³⁺), is 8. wikipedia.org This is in good agreement with experimental findings. wikipedia.org In contrast, lighter lanthanides (La³⁺ to Sm³⁺) typically exhibit a coordination number of 9. wikipedia.org

The prediction of hydration energies is crucial for understanding the stability of the hydrated ion. These calculations typically involve determining the energy difference between the bare ion and the hydrated ion cluster in the gas phase, often with a continuum solvent model like COSMO to account for bulk solvent effects. wikipedia.org

Table 1: Predicted Coordination Numbers and Hydration Properties of the Lutetium(III) Ion from Theoretical Studies

| Computational Method | Predicted Preferred Coordination Number (CN) for Lu³⁺ | Key Findings | Reference |

| SCS-MP2 | 8 | Agrees well with experimental evidence for heavier lanthanides. | wikipedia.org |

| Hybrid DFT | 8 | Predicts a consistent CN of 8 for all lanthanides. | wikipedia.org |

| GGA DFT | 7 | Predicts a lower CN of 7 for Yb³⁺ and Lu³⁺. | wikipedia.org |

This table is based on computational studies of the hydrated lutetium ion, [Lu(H₂O)h]³⁺, as a proxy for the interactions in this compound.

Calculation of Binding Energies and Entropies of Complexation

Table 2: Representative Thermodynamic Data for Lanthanide Complexation (Illustrative)

| Complexation Reaction | ΔH (kJ/mol) | TΔS (kJ/mol) | ΔG (kJ/mol) | Driving Force |

| [Ln(H₂O)₉]³⁺ + L⁻ ⇌ [LnL(H₂O)ₓ]²⁺ + (9-x)H₂O | Typically small and can be endothermic | Large and positive | Negative | Entropy |

This table provides a generalized illustration of the thermodynamics of lanthanide complexation with a generic carboxylate ligand (L⁻). The values are representative and intended to show the typical entropic driving force. Specific values for lutetium acetate are not available.

Molecular Dynamics Simulations for Solution-Phase Behavior and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of molecular systems, providing insights into the dynamics of ions and molecules in solution. researchgate.net Classical MD simulations, which use force fields to describe the interactions between atoms, can be used to model the behavior of this compound in an aqueous environment on timescales of nanoseconds to microseconds.

For lanthanide ions in solution, MD simulations can reveal key information about:

Hydration Shell Structure: The number of water molecules in the first and second hydration shells, and their residence times.

Ligand Exchange Dynamics: The mechanisms and rates at which water molecules or acetate ligands enter and leave the coordination sphere of the lutetium ion.

Ion Pairing: The formation and dynamics of ion pairs between the lutetium cation and acetate anions in solution.

While specific MD simulations of this compound are not prominently featured in the literature, studies on other lanthanide complexes, such as lutetium-DOTA, have been performed. capes.gov.br These studies provide detailed information on the dynamic processes occurring in solution, including conformational changes of the ligand and the interconversion between different isomeric forms. capes.gov.br Ab initio MD, which uses quantum mechanical calculations (like DFT) to compute the forces at each time step, can provide even more accurate descriptions but is computationally much more expensive. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Pathways

Quantum chemical calculations are essential for understanding the electronic structure of this compound, which in turn governs its bonding, spectroscopic properties, and reactivity. The Lu³⁺ ion has a filled 4f shell ([Xe] 4f¹⁴), which means it is a closed-shell ion. wikipedia.org This simplifies quantum chemical calculations compared to other lanthanides with unpaired f-electrons.

Key aspects of the electronic structure that can be investigated include:

Nature of the Lu-O Bond: Calculations can quantify the degree of covalent versus ionic character in the bonds between lutetium and the oxygen atoms of the acetate and water ligands. Although lanthanide bonding is predominantly ionic, a small degree of covalent character, arising from the involvement of 5d and 6s orbitals, is crucial for understanding the subtle differences across the lanthanide series. unife.it

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, providing insight into the electrostatic interactions within the complex.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the most likely sites for nucleophilic or electrophilic attack, thus elucidating potential reactivity pathways.

For instance, DFT calculations have been used to investigate the electronic structure of bimetallic nickel-lutetium complexes, revealing details about the metal-metal bonding interactions. nih.gov While a different system, this demonstrates the power of quantum chemistry to probe the electronic environment of lutetium in its complexes. nih.gov Understanding the electronic structure is also fundamental for predicting and interpreting spectroscopic data.

Future Research Directions and Emerging Trends in Lutetium Acetate Hydrate Chemistry

Novel Synthetic Routes for Enhanced Yield and Purity

The development of new synthetic methodologies for lutetium acetate (B1210297) hydrate (B1144303) is a cornerstone of future research, with a focus on improving reaction yields, increasing purity, and promoting sustainable practices. Traditional methods often involve the reaction of lutetium oxide with acetic acid, but researchers are exploring alternative pathways to overcome limitations such as slow reaction kinetics and the formation of impurities.

One promising area is the use of microwave-assisted synthesis. nih.gov This technique can significantly reduce reaction times and improve yields by directly and efficiently heating the reaction mixture. nih.gov For instance, in the synthesis of related lutetium-containing radiopharmaceuticals, microwave heating has been shown to achieve high radiochemical yields in a fraction of the time required by conventional heating methods. nih.gov Another avenue of exploration is the use of co-solvents, such as ethanol (B145695), which can enhance the solubility of reactants and accelerate the reaction rate, leading to nearly quantitative yields even at ambient temperatures. nih.gov

Furthermore, there is a growing emphasis on "green" chemistry principles in the synthesis of lutetium compounds. This includes the development of solvent-free reaction conditions or the use of more environmentally benign solvents. The goal is to create synthetic routes that are not only efficient and cost-effective but also minimize environmental impact. archivemarketresearch.com

The purification of lutetium acetate hydrate is another critical area of research. archivemarketresearch.com High-purity lutetium acetate is essential for its use in applications like optical coatings and as a precursor for scintillators and laser crystals. sigmaaldrich.com Future research will likely focus on advanced purification techniques, such as selective precipitation and ion-exchange chromatography, to achieve the ultra-high purity levels (e.g., 99.99% or higher) demanded by the electronics and photonics industries. archivemarketresearch.com

Exploration of Underexplored Ligand Architectures for Specific Applications

This compound serves as a versatile precursor for the synthesis of a wide array of coordination complexes with tailored properties. The choice of ligand architecture is paramount in dictating the final complex's stability, solubility, and reactivity, making this a fertile ground for future research.

While traditional chelators like DOTA have been extensively used, particularly in radiopharmaceutical applications, there is a growing interest in exploring novel and underexplored ligand frameworks. mdpi.com This includes the design of ligands that can form highly stable complexes with lutetium under mild conditions, which is crucial for sensitive biological applications. researchgate.net For example, nonadentate bispidine ligands have shown promise in binding both lutetium-177 (B1209992) and other theranostically relevant radionuclides with high stability. researchgate.net

The exploration of redox non-innocent ligands, which can actively participate in redox processes, opens up new possibilities for catalytic applications of lutetium complexes. For instance, anthracene-based ligands have been shown to enable reduced titanium complexes to participate in oxidative coupling reactions, a concept that could be extended to lutetium chemistry. caltech.edu

Furthermore, the synthesis of lutetium complexes with tetrapyrrole derivatives, such as porphyrins and phthalocyanines, is an area of expanding research. rsc.org These complexes exhibit unique photophysical and electrochemical properties, making them suitable for applications in photodynamic therapy, bioimaging, and as electrochromic materials. rsc.org Future work will likely focus on designing more complex, multinuclear structures to fine-tune these properties.

Integration into Advanced Functional Materials Beyond Current Scope

The utility of this compound as a precursor extends to the fabrication of a diverse range of advanced functional materials. sigmaaldrich.com Future research is set to push the boundaries of its current applications, moving into novel material compositions and architectures.

One significant area of development is in the synthesis of lutetium-doped upconverting nanoparticles (UCNPs). mdpi.comnih.gov These nanomaterials can convert near-infrared light to visible light, making them highly valuable for applications in biological imaging and photodynamic therapy. nih.gov Research is focused on controlling the size, shape, and surface chemistry of these core-shell UCNPs to enhance their upconversion efficiency and target specificity. mdpi.comnih.gov For example, using lutetium(III) acetate to form the shell of UCNPs can lead to the emission of red fluorescence. mdpi.comnih.gov

Another emerging application is in the development of metal-organic frameworks (MOFs). While still a nascent area for lutetium, its coordination chemistry suggests the potential for creating novel MOFs with unique catalytic or separation properties. The layer-by-layer assembly technique offers a precise method for constructing thin films of lutetium-containing materials for sensor applications. mdpi.com For instance, lutetium bisphthalocyanine has been immobilized in nanostructured films for the detection of phenols. mdpi.com

Lutetium compounds are also used in scintillators for medical imaging and as dopants in specialty ceramics and glass. sigmaaldrich.comsamaterials.com Future research will likely explore the incorporation of lutetium into new host matrices to develop next-generation scintillators with improved light yield and faster decay times.

Development of Innovative Radiopharmaceutical Precursor Designs with Enhanced Properties

Lutetium-177, a beta- and gamma-emitting radionuclide, is a cornerstone of modern targeted radionuclide therapy. iaea.org Lutetium acetate often serves as a starting material for the production of 177LuCl3, the precursor for labeling various targeting molecules. polatom.pl The design of innovative precursors and chelators for 177Lu is a highly active area of research aimed at improving the efficacy and safety of radiopharmaceuticals. iaea.org

A key focus is the development of bifunctional chelators that can not only strongly bind 177Lu but also be readily conjugated to targeting vectors like peptides and antibodies. iaea.org The stability of the resulting radiolabeled complex is critical to prevent the release of free 177Lu in the body. While DOTA is a widely used chelator, research is ongoing to find alternatives that allow for faster and more efficient radiolabeling at lower temperatures. mdpi.com For example, AAZTA-derived chelators have demonstrated the ability to be radiolabeled with 177Lu at room temperature within minutes. mdpi.com

Another important aspect is minimizing the formation of radiochemical impurities during the synthesis of 177Lu-labeled radiopharmaceuticals. nih.gov Studies have shown that alternative heating methods, like microwave synthesis, and the addition of co-solvents can significantly reduce the formation of byproducts. nih.gov Furthermore, the use of stabilizers and quenchers is being investigated to prevent the radiolytic degradation of the final radiopharmaceutical product, thereby extending its shelf life. mdpi.com